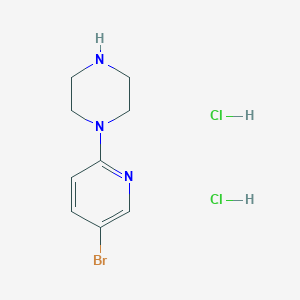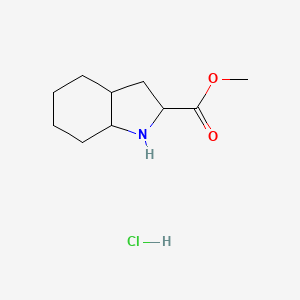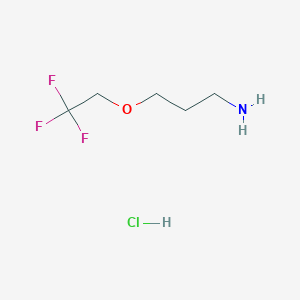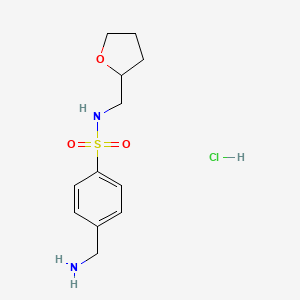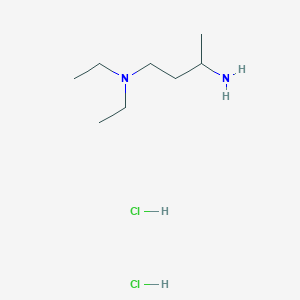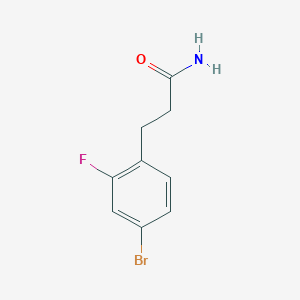
3-(4-Bromo-2-fluorophenyl)propanamide
Overview
Description
“3-(4-Bromo-2-fluorophenyl)propanamide” is a chemical compound with the CAS Number: 1330750-25-8 . It has a molecular weight of 246.08 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propanamide” can be represented by the linear formula C9H9BrFNO . The InChI code for this compound is 1S/C9H9BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) .Physical And Chemical Properties Analysis
“3-(4-Bromo-2-fluorophenyl)propanamide” has a molecular weight of 246.08 . Its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanamide . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Pharmacokinetics and Metabolism
Research on selective androgen receptor modulators (SARMs), such as S-1, reveals the importance of understanding the pharmacokinetics and metabolism of propanamide derivatives. For instance, S-1 demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 h in rats, with oral bioavailability ranging from 55% to 60% (Wu et al., 2006). This study emphasizes the need for detailed pharmacokinetic and metabolic profiling in drug development.
Receptor Binding
N-substituted tropane derivatives, including those with modifications similar to 3-(4-Bromo-2-fluorophenyl)propanamide, have been studied for their binding characteristics to cocaine recognition sites. Such research could provide insights into the development of new therapeutic agents targeting specific receptors (Milius et al., 1991).
Sensing Applications
Derivatives of stibonium cations have been utilized for the sensing of fluoride ions in water, demonstrating the potential of propanamide derivatives in environmental and analytical chemistry. The specific turn-on fluorescence response upon fluoride binding highlights the utility of these compounds in selective sensing applications (Hirai et al., 2016).
Metabolic Profiling
The detection of new metabolites and understanding their formation pathways are critical for assessing the safety profile of therapeutic agents. Studies on compounds like flutamide have identified new N-oxidized metabolites, contributing to our understanding of drug metabolism and potential toxicities (Goda et al., 2006).
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPLAGTFZZHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




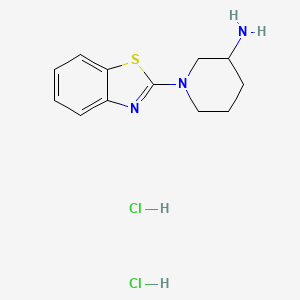
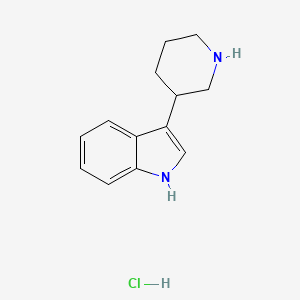
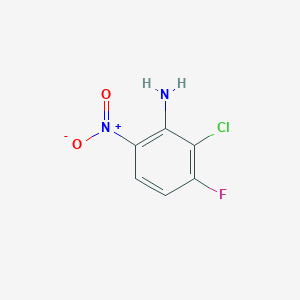
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)
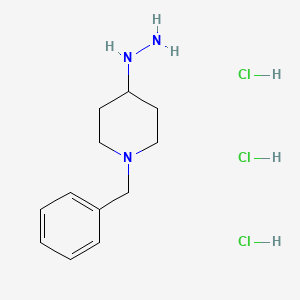
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
